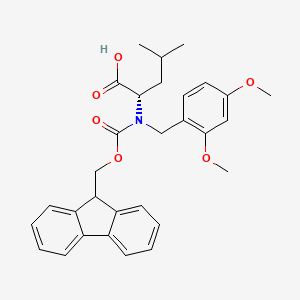

Fmoc-(Dmb)Leu-OH

Description

Contextualization within Modern Peptide Synthesis Strategies

Fmoc-(Dmb)Leu-OH is a key building block primarily utilized in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a dominant methodology for creating peptides in laboratory settings for research and pharmaceutical development. chemimpex.comsmolecule.com The core challenge in SPPS, especially for long or hydrophobic sequences, is the tendency of growing peptide chains to aggregate on the solid support. peptide.com This aggregation, driven by intermolecular hydrogen bonding, can hinder reaction kinetics, leading to incomplete couplings and deprotections, which ultimately results in low yields and impure products. peptide.comnih.gov

The introduction of this compound, often as part of a dipeptide unit like Fmoc-Leu-(Dmb)Gly-OH, into a peptide sequence is a strategic approach to mitigate these issues. chemimpex.commerckmillipore.com By temporarily modifying the peptide backbone with the bulky Dmb group, it disrupts the formation of the ordered secondary structures like β-sheets that cause aggregation. merckmillipore.compeptide.com This "backbone protection" strategy helps maintain the growing peptide in a more solvated and disordered conformation, ensuring efficient access for reagents. nih.govsemanticscholar.org The result is often a significant improvement in the yield and purity of the final crude peptide, simplifying subsequent purification efforts. merckmillipore.compeptide.com This makes the use of Dmb-protected amino acids particularly valuable for synthesizing "difficult sequences," such as hydrophobic peptides or those prone to aspartimide formation. peptide.comiris-biotech.de

Historical Development and Significance of Dimethoxybenzyl (Dmb) Protection in Fmoc Chemistry

The concept of using a reversible protecting group on the peptide backbone to enhance solubility was first proposed in the late 1960s by Weygand and his collaborators, who experimented with the 2,4-dimethoxybenzyl (Dmb) group. nih.govsemanticscholar.org However, it was the pioneering work of R.C. Sheppard and his group in the 1980s and 1990s that integrated this strategy into the context of Fmoc-SPPS to overcome the phenomenon of "difficult sequences". nih.govpeptide.com They recognized that on-resin aggregation was a major limiting factor and proposed that installing a backbone-protecting group could prevent the intermolecular hydrogen bonding responsible for it. nih.govsemanticscholar.org

The Dmb group was selected for this purpose due to its acid-lability; it is stable to the basic conditions used for Fmoc group removal (typically piperidine) but can be cleaved simultaneously with side-chain protecting groups during the final trifluoroacetic acid (TFA) treatment. peptide.comiris-biotech.de Initially, a major hurdle was the difficulty of acylating the sterically hindered secondary amine created by the Dmb substitution. nih.gov This challenge was largely overcome by introducing the Dmb group as part of a pre-formed dipeptide building block, such as Fmoc-Xaa-(Dmb)Gly-OH, which proved easier to incorporate. peptide.compeptide.com

The Dmb group also proved highly significant in preventing a common side reaction known as aspartimide formation, particularly in sequences containing an Asp-Gly motif. peptide.comresearchgate.net The Dmb group on the glycine (B1666218) nitrogen physically blocks the nucleophilic attack that initiates the formation of the aspartimide ring, thereby preserving the integrity of the peptide backbone. peptide.combiotage.com The use of building blocks like Fmoc-Asp(OtBu)-(Dmb)Gly-OH is now a standard method for suppressing this problematic side reaction. peptide.comresearchgate.net

Structural Features and their Theoretical Implications for Peptide Assembly

The efficacy of this compound stems directly from the distinct functions of its constituent parts. smolecule.com

Fmoc (Fluorenylmethoxycarbonyl) Group : This large, aromatic group protects the α-amino terminus of the leucine (B10760876). Its critical feature is its lability to basic conditions, typically a solution of piperidine (B6355638) in an organic solvent. nih.gov This allows for its selective removal at each step of the synthesis to expose the amine for coupling with the next amino acid, forming the core iterative cycle of Fmoc-SPPS. smolecule.com As a urethane-type protecting group, it also helps suppress racemization during the coupling reaction. nih.gov

Leucine (Leu) Residue : Leucine is an amino acid with a hydrophobic isobutyl side chain. smolecule.com Peptides rich in hydrophobic residues like leucine are particularly prone to aggregation, making this compound a relevant building block for such sequences.

Dmb (2,4-Dimethoxybenzyl) Group : This is the key structural element for overcoming aggregation. Attached to the backbone amide nitrogen, the bulky Dmb group acts as a temporary "shield". smolecule.com Its steric bulk disrupts the regular hydrogen-bonding patterns between peptide chains that lead to the formation of β-sheet structures and subsequent aggregation. peptide.comug.edu.pl By forcing a kink or disruption in the peptide backbone, it maintains the chains in a more open and solvated state, accessible to coupling reagents. merckmillipore.comsemanticscholar.org The two methoxy (B1213986) groups on the benzyl (B1604629) ring make it electron-rich, rendering it highly susceptible to cleavage by strong acids like TFA, which conveniently regenerates the native peptide backbone during the final cleavage step from the resin. peptide.comnih.gov

The theoretical implication of incorporating a Dmb-protected residue is a localized disruption of secondary structure. Research has suggested that placing a backbone-protecting group like Dmb every six or seven residues can effectively prevent the onset of aggregation throughout a growing peptide chain. peptide.comsemanticscholar.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-4-methylpentanoic acid smolecule.com |

| Molecular Formula | C₃₀H₃₃NO₆ smolecule.com |

| Molecular Weight | 503.6 g/mol smolecule.com |

Table 2: Chemical Compounds Mentioned

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | N-α-(9-Fluorenylmethyloxycarbonyl)-N-α-(2,4-dimethoxybenzyl)-L-leucine |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| Dmb | 2,4-dimethoxybenzyl |

| Leu | Leucine |

| Gly | Glycine |

| SPPS | Solid-Phase Peptide Synthesis |

| TFA | Trifluoroacetic acid |

| Hmb | 2-Hydroxy-4-methoxybenzyl |

| Asp | Aspartic acid |

| OtBu | tert-Butyl ester |

| PyBOP® | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) |

| DIPCDI | N,N'-Diisopropylcarbodiimide |

| HOBt | Hydroxybenzotriazole |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33NO6/c1-19(2)15-27(29(32)33)31(17-20-13-14-21(35-3)16-28(20)36-4)30(34)37-18-26-24-11-7-5-9-22(24)23-10-6-8-12-25(23)26/h5-14,16,19,26-27H,15,17-18H2,1-4H3,(H,32,33)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSOWMLPKHDMHL-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301137897 | |

| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301137897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1425938-65-3 | |

| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1425938-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301137897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fmoc Dmb Leu Oh and Its Derivatives

General Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-(Dmb)Leu-OH

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids into a desired peptide sequence while the growing chain is anchored to an insoluble solid support. nih.govgyrosproteintechnologies.comrsc.org The most prevalent strategy, Fmoc/tBu SPPS, relies on two key protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile groups, such as tert-butyl (tBu), for permanent protection of reactive amino acid side chains. researchgate.net

The standard Fmoc SPPS cycle involves:

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed, typically using a solution of 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.netcsic.es

Washing: The resin is thoroughly washed to remove the cleaved Fmoc group and excess piperidine.

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine, forming a new peptide bond. nih.gov

Washing: The resin is washed again to remove excess reagents and by-products, completing the cycle for one amino acid addition.

A significant challenge in SPPS, especially for long or hydrophobic sequences, is the aggregation of peptide chains on the solid support. sigmaaldrich.com This aggregation, driven by intermolecular hydrogen bonding between backbone amides, can hinder reagent access, leading to incomplete deprotection and coupling reactions and resulting in deletion sequences and low yields. sigmaaldrich.compeptide.com

This is where building blocks like this compound become invaluable. The 2,4-dimethoxybenzyl (Dmb) group is a temporary backbone amide protecting group. iris-biotech.de By attaching the bulky Dmb group to the amide nitrogen, it acts as a "shield," physically disrupting the formation of the regular secondary structures (like β-sheets) that lead to aggregation. sigmaaldrich.compeptide.comsmolecule.com This enhances the solvation of the growing peptide chain, ensuring efficient access for reagents in subsequent synthesis steps. sigmaaldrich.comiris-biotech.de The Dmb group is stable to the basic conditions used for Fmoc removal but is cleaved during the final acidolytic step (e.g., with trifluoroacetic acid, TFA) that simultaneously removes side-chain protecting groups and cleaves the peptide from the resin, regenerating the native peptide backbone. sigmaaldrich.com

Optimized Coupling Protocols for this compound

The incorporation of a Dmb group, while beneficial for preventing aggregation, introduces a sterically hindered secondary amine, which complicates the subsequent coupling step. nih.gov Therefore, optimized protocols are essential for efficient peptide synthesis.

Reagent Selection and Reaction Conditions

The choice of coupling reagent is critical for acylating the sterically hindered Dmb-protected secondary amine. While standard carbodiimide-based activators like N,N'-dicyclohexylcarbodiimide (DCC) or uronium/aminium salts like HBTU might be sufficient for less demanding couplings, they often fail to achieve complete reaction with Dmb-protected residues. sigmaaldrich.combachem.com

Research has shown that more potent activating agents are required. Phosphonium salts like PyBOP and especially aminium salts that generate highly reactive esters, such as HATU and HCTU, are preferred. iris-biotech.desigmaaldrich.com HATU, which forms highly reactive OAt esters, is often cited as one of the most efficient reagents for difficult couplings, including those involving sterically hindered and N-methylated amino acids. sigmaaldrich.combachem.com Other powerful reagents like PyBrOP have also been successfully employed. sigmaaldrich.com In some cases, the use of pre-formed Fmoc-amino acid fluorides, which are highly reactive acylating species, can overcome the steric hindrance. nih.govsigmaaldrich.comiris-biotech.de

When using a pre-formed dipeptide building block like Fmoc-Leu-(Dmb)Gly-OH, the coupling of this unit to a free N-terminal amine on the resin is generally straightforward. Standard coupling methods such as PyBOP/DIPEA or DIPCDI/HOBt can be used effectively for their introduction. alfa-chemistry.com The challenge lies in the subsequent step if a sequential approach is used instead of a dipeptide block.

| Reagent | Full Name | Class | Suitability for Hindered Couplings |

|---|---|---|---|

| HBTU | (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Aminium Salt | Moderate; often used but may be insufficient for Dmb-amines. sigmaaldrich.combachem.com |

| PyBOP® | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Good; often effective for difficult couplings. sigmaaldrich.comiris-biotech.desigmaaldrich.com |

| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Aminium Salt | Excellent; highly recommended for Dmb-protected amines due to formation of reactive OAt esters. sigmaaldrich.comsigmaaldrich.com |

| HCTU | (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Aminium Salt | Very Good; a highly efficient coupling reagent. gyrosproteintechnologies.comsigmaaldrich.com |

| PyBrOP® | (Bromotripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Excellent; a powerful reagent for coupling to hindered amines. sigmaaldrich.com |

| COMU® | (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate) | Aminium Salt | Excellent; a safer alternative to HATU with comparable efficiency. bachem.com |

Influence of Solvents on Coupling Efficiency

The choice of solvent in SPPS is crucial as it must effectively solvate the resin and the growing peptide chain to allow for efficient diffusion of reagents. peptide.com The most common solvents are DMF, N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM). peptide.com

N,N-Dimethylformamide (DMF): A widely used, cost-effective solvent that generally provides good solvation. However, it can decompose to form dimethylamine, which can cause premature Fmoc-deprotection. peptide.com

N-Methylpyrrolidone (NMP): Often considered a superior solvent to DMF due to its higher polarity and greater stability, leading to better solvation and potentially improved coupling yields, especially in difficult sequences. peptide.com

Dichloromethane (DCM): Primarily used in Boc-chemistry. It is less effective at solvating polar peptide chains and is generally avoided in Fmoc chemistry due to potential side reactions with piperidine. peptide.com

For syntheses involving aggregation-prone sequences, where Dmb-protected amino acids are often employed, solvent choice becomes even more critical. While the Dmb group itself disrupts aggregation, using a highly efficient solvating medium like NMP is beneficial. sigmaaldrich.com In particularly challenging cases, solvent mixtures or additives can be used. For instance, adding chaotropic salts like LiCl or using a "magic mixture" (e.g., DCM/DMF/NMP with additives) can further disrupt secondary structures and improve reaction kinetics. sigmaaldrich.com Studies have also shown that less polar solvent mixtures may favor the acylation reaction, while more polar solvents are better for the Fmoc-cleavage step. chemrxiv.org

Strategies for Incorporation of Dmb-Protected Amino Acids into Complex Peptide Sequences

There are two main strategies for incorporating a Dmb-protected residue into a peptide: using a pre-synthesized dipeptide building block or a sequential coupling approach.

Dmb-Dipeptide Building Blocks and their Synthetic Utility

The most convenient and widely adopted strategy is the use of Dmb-dipeptide building blocks, such as Fmoc-Leu-(Dmb)Gly-OH or Fmoc-Asp(OtBu)-(Dmb)Gly-OH. nih.govchemimpex.com These building blocks are dipeptides where the C-terminal residue (most commonly Glycine) has its backbone amide protected by the Dmb group. sigmaaldrich.com

The utility of this approach is manifold:

Circumvents Difficult Couplings: It bypasses the challenging on-resin acylation of the sterically hindered Dmb-protected secondary amine. nih.gov

Prevents Side Reactions: In sequences containing an Asp-Gly motif, using Fmoc-Asp(OtBu)-(Dmb)Gly-OH completely prevents the formation of aspartimide, a common and difficult-to-separate side product. sigmaaldrich.compeptide.comnih.gov

Combats Aggregation: Like pseudoproline dipeptides, Dmb-dipeptides act as potent structure-breakers, enhancing the efficiency of synthesizing long and hydrophobic peptides. sigmaaldrich.commerckmillipore.com

These dipeptides are incorporated using standard coupling conditions, making them exceptionally easy to use. merckmillipore.com They are particularly recommended for insertion into a peptide sequence every 5-6 residues to maintain solubility and prevent aggregation throughout the synthesis. sigmaaldrich.comsigmaaldrich.com

| Dipeptide Building Block | Primary Application | Reference |

|---|---|---|

| Fmoc-Ala-(Dmb)Gly-OH | Synthesis of hydrophobic transmembrane and amyloidogenic peptides containing the Ala-Gly sequence. | sigmaaldrich.com |

| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Complete prevention of aspartimide formation in Asp-Gly sequences. | sigmaaldrich.comnih.gov |

| Fmoc-Gly-(Dmb)Gly-OH | Improving synthesis of peptides with the common Gly-Gly motif. | sigmaaldrich.com |

| Fmoc-Ile-(Dmb)Gly-OH | Disrupting aggregation in sequences containing the Ile-Gly motif. | merckmillipore.com |

| Fmoc-Leu-(Dmb)Gly-OH | Disrupting aggregation in sequences containing the Leu-Gly motif. | chemimpex.com |

| Fmoc-Val-(Dmb)Gly-OH | Disrupting aggregation in sequences containing the Val-Gly motif. | merckmillipore.com |

| Fmoc-Lys(Boc)-(Dmb)Gly-OH | Incorporating a protected Lys-Gly motif while preventing aggregation. | alfa-chemistry.com |

Sequential Coupling Approaches for this compound Integration

A sequential approach involves first incorporating an amino acid with Dmb protection on its α-nitrogen, followed by the coupling of the subsequent amino acid onto this modified residue. While this compound itself is a building block where the Dmb group is already in place on the leucine's α-nitrogen, this section considers the general challenge of coupling to a Dmb-protected amine on the resin.

This method is inherently more challenging due to the steric hindrance imposed by the Dmb group. peptide.comnih.gov The acylation of the secondary amine is often slow and incomplete with standard protocols. nih.gov To achieve acceptable yields, the synthetic strategy must be modified significantly. This typically involves:

Using highly potent coupling reagents: As detailed in section 2.2.1, reagents like HATU, PyBrOP, or the use of amino acid fluorides are often necessary. sigmaaldrich.com

Extended reaction times and/or double coupling: Allowing the coupling reaction to proceed for longer, or performing the coupling step twice, can help drive the reaction to completion. gyrosproteintechnologies.comsigmaaldrich.com

Elevated temperatures: Microwave-assisted SPPS or conventional heating can increase the kinetic energy of the reactants and overcome the activation barrier for coupling to the hindered amine. peptide.com

While feasible, the sequential approach requires more extensive optimization and monitoring compared to the use of Dmb-dipeptide blocks. The difficulty and potential for incomplete reactions often make the dipeptide strategy the preferred method for its robustness and reliability. biotage.com

Cleavage and Deprotection Strategies for Dmb-Protected Peptides

The removal of the Dmb group is a critical step in obtaining the final target peptide. This process is typically achieved under acidic conditions, often concurrently with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups.

Acid-Mediated Dmb Cleavage

The standard method for cleaving the Dmb group is through treatment with trifluoroacetic acid (TFA). peptide.compeptide.comiris-biotech.de This reaction is generally performed as part of the final cleavage cocktail, which simultaneously liberates the peptide from the solid support and removes side-chain protecting groups. The Dmb group is designed to be labile to the strong acidic conditions of the final cleavage step. peptide.com

The cleavage of the Dmb group proceeds via an acid-catalyzed mechanism. The ether linkages of the dimethoxybenzyl group are protonated by TFA, leading to the formation of a stabilized carbocation, which then detaches from the amide nitrogen. The resulting unmodified peptide is then precipitated and purified.

A variety of TFA-based cleavage cocktails have been developed to optimize peptide cleavage and minimize side reactions. The composition of these cocktails is often tailored to the specific amino acid sequence of the peptide. For instance, scavengers are added to trap the reactive carbocations generated during the deprotection of side-chain protecting groups. wpmucdn.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,3-dimethoxybenzene (B93181) (DMB). wpmucdn.comacs.org For peptides containing tryptophan, the use of scavengers is particularly important to prevent side-chain modification by the cleavage products of the Dmb group. sigmaaldrich.com The addition of approximately 2% TIS to the cleavage mixture is often recommended. sigmaaldrich.com

Table 1: Common Acid-Mediated Cleavage Cocktails for Dmb-Protected Peptides

| Reagent | Composition | Application Notes |

|---|---|---|

| Reagent B | TFA/Phenol/Water/TIPS (88/5/5/2) | A general-purpose cleavage cocktail suitable for many peptides. wpmucdn.comacs.org |

| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Effective in minimizing acid-catalyzed alkylation of tryptophan residues. acs.org |

| Reagent I | TFA/TIS/1,3-dimethoxybenzene (DMB) (92.5/2.5/5) | Can be used to prevent decomposition of the Rink amide linker. wpmucdn.comacs.org |

| TFA/TIS/H₂O | (95:2.5:2.5) | A common cocktail used for cleavage of peptides from the resin. acs.org |

TFA: Trifluoroacetic acid, TIPS: Triisopropylsilane, EDT: 1,2-Ethanedithiol

Compatibility with Orthogonal Protecting Groups in Research Syntheses

The Dmb protecting group is compatible with the widely used Fmoc/tBu orthogonal protection strategy in SPPS. acs.org This compatibility is crucial for the synthesis of complex peptides where different protecting groups need to be selectively removed at various stages of the synthesis. The Dmb group is stable under the basic conditions used for Fmoc group removal (typically 20% piperidine in DMF), allowing for the sequential addition of amino acids to the growing peptide chain. csic.es

The Dmb group's stability to base and lability to acid allows for its use in combination with a variety of side-chain protecting groups that are also cleaved by TFA, such as tert-butyl (tBu), Boc, and trityl (Trt) groups. rsc.orgrsc.org This orthogonality ensures that the Dmb group remains intact during the chain assembly and is only removed during the final acid-mediated cleavage step.

Furthermore, the Dmb group's compatibility extends to other specialized protecting groups used in peptide chemistry. For instance, it can be used in syntheses that also employ Alloc (allyloxycarbonyl) or Dmab protecting groups, which are removed under different conditions (palladium catalysis and hydrazine, respectively), further expanding the synthetic possibilities. sigmaaldrich.com

Table 2: Compatibility of Dmb with Common Orthogonal Protecting Groups

| Protecting Group | Removal Conditions | Compatibility with Dmb |

|---|---|---|

| Fmoc | 20% Piperidine in DMF | Compatible |

| Boc | TFA | Cleaved simultaneously with Dmb |

| tBu | TFA | Cleaved simultaneously with Dmb |

| Trt | Mild acid (e.g., TFA) | Cleaved simultaneously with Dmb |

| Alloc | Pd(PPh₃)₄/Scavenger | Orthogonal |

| Dmab | 2% Hydrazine in DMF | Orthogonal |

DMF: Dimethylformamide, TFA: Trifluoroacetic acid, Boc: tert-butyloxycarbonyl, tBu: tert-butyl, Trt: Trityl, Alloc: Allyloxycarbonyl, Dmab: 4-(N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)isobutyl)amino)benzyl

Methodological Considerations for Large-Scale Research Synthesis of Dmb-Containing Peptides

The transition from small-scale laboratory synthesis to large-scale production of Dmb-containing peptides presents a unique set of challenges and considerations. While the fundamental chemistry remains the same, factors such as reaction kinetics, solubility, purification, and cost become more pronounced. ug.edu.plnih.gov

One of the primary reasons for using Dmb-protected amino acids is to mitigate aggregation, a problem that can be exacerbated during large-scale synthesis. sigmaaldrich.commerckmillipore.com The improved solubility and solvation of the growing peptide chain imparted by the Dmb group can lead to higher yields and purities in large-scale batches. merckmillipore.com

The choice of solvents is another important consideration. While DMF is commonly used in laboratory-scale SPPS, its use in large-scale synthesis can be limited by cost and safety concerns. ug.edu.pl Alternative solvents such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) may be explored. ug.edu.pl

Purification of the final peptide is a significant step in large-scale synthesis. The increased solubility of Dmb-containing peptides can be advantageous during purification, potentially simplifying the process. merckmillipore.com However, the cleavage by-products of the Dmb group must be efficiently removed to ensure the purity of the final product. Careful selection of the cleavage cocktail and subsequent purification methods, such as preparative HPLC, are essential. ug.edu.pl

Finally, economic factors play a crucial role in large-scale synthesis. The cost of raw materials, including the Dmb-protected amino acids, coupling reagents, and solvents, must be carefully managed. nih.gov Process optimization to maximize yield and minimize waste is paramount for making the large-scale synthesis of Dmb-containing peptides economically viable.

Mechanistic Insights into Dmb Group Functionality in Peptide Synthesis

Role of the Dmb Group in Amide Nitrogen Protection and its Impact on Reaction Pathways

The primary function of the Dmb group is the temporary protection of the amide nitrogen in the peptide backbone. iris-biotech.de By substituting the amide hydrogen, the Dmb group effectively converts a secondary amide into a tertiary amide. peptide.com This modification has profound implications for the reaction pathways during solid-phase peptide synthesis (SPPS).

One of the most significant impacts is the prevention of side reactions. For instance, the formation of aspartimide, a common side reaction involving aspartic acid residues, is suppressed when a Dmb group is incorporated on the preceding amino acid. iris-biotech.depeptide.compeptide.com The Dmb group blocks the nucleophilic attack of the amide nitrogen of the following residue on the side-chain carbonyl of aspartic acid, which is the key step in aspartimide formation. peptide.com This protective role is crucial for maintaining the integrity of the desired peptide sequence.

Furthermore, the temporary nature of the Dmb protection is a key advantage. The group is stable under the basic conditions used for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group but can be readily cleaved under the strong acidic conditions typically used for the final cleavage of the peptide from the resin support, such as with trifluoroacetic acid (TFA). iris-biotech.denih.gov This orthogonality ensures that the native peptide sequence is regenerated at the end of the synthesis. iris-biotech.de

Prevention of Aggregation in Challenging Peptide Sequences via Dmb Incorporation

A major hurdle in the synthesis of long or hydrophobic peptides is the tendency of the growing peptide chains to aggregate on the solid support. This aggregation can hinder reagent access, leading to incomplete reactions and low yields. The incorporation of Dmb-modified amino acids is a highly effective strategy to mitigate this problem. iris-biotech.dersc.org

Disruption of Secondary Structure Formation during Chain Elongation

Peptide aggregation is often driven by the formation of regular secondary structures, such as β-sheets, which are stabilized by intermolecular hydrogen bonds between the peptide backbones. The Dmb group, by virtue of its steric bulk and the replacement of the amide hydrogen, disrupts the hydrogen bonding network essential for the formation of these secondary structures. peptide.compeptide.comrsc.org This disruption prevents the peptide chains from adopting the conformations necessary for aggregation, keeping them in a more solvated and accessible state for subsequent coupling and deprotection reactions. rsc.orgrsc.org The effect is analogous to the structure-breaking properties of proline residues.

Influence on Interchain Hydrogen Bonding Patterns

The core of the Dmb group's effectiveness lies in its ability to directly interfere with interchain hydrogen bonding. The amide hydrogen, a key hydrogen bond donor in the peptide backbone, is replaced by the bulky Dmb group. peptide.com This eliminates the possibility of forming a crucial hydrogen bond at that position, effectively breaking the regular pattern required for stable β-sheet formation. peptide.comrsc.org By strategically placing Dmb-modified residues within a sequence, typically every six to seven residues in hydrophobic stretches, aggregation can be effectively disrupted. peptide.com This leads to improved solubility of the protected peptide, which not only facilitates the synthesis but also simplifies the final purification of the crude product. peptide.comrsc.org

Kinetic and Thermodynamic Aspects of Dmb-Mediated Peptide Elongation

The introduction of the Dmb group not only prevents aggregation but also has a favorable impact on the kinetics and thermodynamics of peptide chain elongation.

Acylation and Deprotection Kinetics in Fmoc-(Dmb)Leu-OH Contexts

The use of Dmb-containing dipeptides, such as Fmoc-Leu-(Dmb)Gly-OH, leads to more predictable acylation and deprotection kinetics. researchgate.net While the acylation of the sterically hindered secondary amine of a Dmb-modified residue can be challenging, using pre-formed dipeptide building blocks circumvents this issue. researchgate.netpeptide.com This approach avoids the difficult coupling step onto the Dmb-modified nitrogen directly on the resin. sigmaaldrich.com

The Fmoc deprotection step, typically carried out with a piperidine (B6355638) solution, can also be influenced. The disruption of aggregation ensures that the Fmoc groups remain accessible to the deprotection reagent, leading to more consistent and complete removal.

Enhanced Reaction Rates Observed with Dmb-Modified Residues

A significant advantage of incorporating Dmb residues is the observation of enhanced reaction rates during peptide synthesis. peptide.comresearchgate.net By preventing aggregation and maintaining the peptide chains in a solvated state, the reactive termini of the growing chains are more accessible. rsc.org This increased accessibility leads to faster and more efficient coupling reactions. The result is often a higher yield and purity of the final peptide product, reducing the need for repeated or failed syntheses. peptide.com

The following table summarizes the key impacts of Dmb incorporation in peptide synthesis:

| Feature | Impact of Dmb Incorporation |

| Amide Nitrogen | Temporarily protected as a tertiary amide. peptide.com |

| Side Reactions | Suppresses side reactions like aspartimide formation. iris-biotech.depeptide.com |

| Aggregation | Prevents peptide chain aggregation. iris-biotech.dersc.org |

| Secondary Structure | Disrupts the formation of β-sheets. peptide.comrsc.org |

| Hydrogen Bonding | Eliminates key interchain hydrogen bonds. peptide.comrsc.org |

| Kinetics | Leads to more predictable acylation and deprotection. researchgate.net |

| Reaction Rates | Enhances coupling reaction rates. peptide.comresearchgate.net |

| Yield & Purity | Improves overall yield and purity of the crude peptide. peptide.com |

Mitigation of Side Reactions in Fmoc SPPS Utilizing Dmb-Protected Leu

In Fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the repetitive exposure of the growing peptide chain to basic conditions for Fmoc group removal can catalyze several problematic side reactions. These reactions can lead to the formation of impurities that are often difficult to separate from the target peptide, resulting in lower yields and purity. nih.gov The introduction of a 2,4-dimethoxybenzyl (Dmb) group onto the backbone amide nitrogen of an amino acid residue, such as in this compound or more commonly within a dipeptide unit like Fmoc-Leu-(Dmb)Gly-OH, serves as a temporary protecting group that effectively mitigates some of the most common and troublesome side reactions. peptide.comiris-biotech.de This backbone protection strategy works by rendering the amide nitrogen a tertiary amine, which prevents its participation in unwanted intramolecular cyclization reactions. peptide.comvulcanchem.com The Dmb group remains stable throughout the synthesis and is cleaved under standard final trifluoroacetic acid (TFA) cleavage conditions. iris-biotech.desigmaaldrich.com

Suppression of Aspartimide Formation

One of the most significant side reactions in Fmoc SPPS is the formation of aspartimide. nih.gov This occurs when a peptide sequence contains an aspartic acid (Asp) residue, particularly when it is followed by a small, flexible residue like glycine (B1666218) (Gly), as in the Asp-Gly motif. nih.govresearchgate.net Under the basic conditions used for Fmoc deprotection (e.g., piperidine), the backbone amide nitrogen following the Asp residue can act as a nucleophile, attacking the side-chain ester of the Asp residue. nih.goviris-biotech.de This intramolecular cyclization forms a five-membered succinimide (B58015) ring, known as an aspartimide. iris-biotech.de The aspartimide intermediate is problematic because it can subsequently undergo base- or water-catalyzed ring-opening to yield not only the desired α-aspartyl peptide but also the undesired β-aspartyl peptide isomer, often in a 3:1 ratio in favor of the β-isomer. nih.gov Furthermore, the chiral center of the aspartic acid can epimerize during this process, leading to a complex mixture of by-products that are difficult or impossible to purify. nih.goviris-biotech.de

The use of a Dmb-protected amino acid immediately following the aspartic acid residue offers a robust solution to this problem. By incorporating a Dmb group on the amide nitrogen, for instance by using an Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide, the nucleophilicity of the amide nitrogen is eliminated. vulcanchem.com The bulky Dmb group converts the secondary amine of the peptide bond into a tertiary amine, which lacks the proton necessary to initiate the cyclization and thus completely blocks the pathway to aspartimide formation. peptide.comvulcanchem.com While the most studied examples involve Asp-Gly sequences, the principle applies to any sequence prone to this side reaction where a Dmb-protected residue can be incorporated. The use of Dmb dipeptide building blocks is now a standard method for incorporating Asp-Gly sequences in peptide synthesis. peptide.com

Table 1: Effect of Dmb Protection on Aspartimide Formation in an Asp-Gly Containing Peptide

| Synthesis Strategy | Key Building Block | Aspartimide Formation | Resulting Product Purity |

| Standard Fmoc SPPS | Fmoc-Asp(OtBu)-OH + Fmoc-Gly-OH | Significant formation of aspartimide and subsequent by-products (α/β-peptides, piperidides). nih.goviris-biotech.de | Low, with multiple hard-to-separate impurities. vulcanchem.comiris-biotech.de |

| Dmb-Protected Strategy | Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Completely suppressed or significantly inhibited. vulcanchem.comresearchgate.netpeptide.com | High, with minimal to no aspartimide-related impurities. vulcanchem.compeptide.com |

Prevention of Cyclic Lactone Formation Compared to Hmb-Based Derivatives

Another backbone protecting group, the 2-hydroxy-4-methoxybenzyl (Hmb) group, was also developed to prevent interchain aggregation and side reactions during SPPS. peptide.compeptide.com The Hmb group functions similarly to Dmb by modifying the peptide backbone. However, a key structural difference leads to a unique side reaction associated with Hmb. The Hmb group possesses a hydroxyl group at the 2-position of the benzyl (B1604629) ring. peptide.com During the activation step of the incoming Hmb-protected amino acid, this hydroxyl group can be acylated, which then facilitates the coupling to the growing peptide chain via an O→N acyl shift. peptide.com

While this feature can assist in difficult couplings, it also presents a drawback. Activated Hmb-amino acids can undergo an intramolecular cyclization to form a stable cyclic lactone, which is a non-productive pathway that consumes the activated amino acid and reduces the yield of the desired peptide. peptide.compeptide.com

The Dmb group, lacking the 2-hydroxy functionality, is incapable of forming such a cyclic lactone. peptide.compeptide.com This makes Dmb-protected amino acids, often used as dipeptides like Fmoc-Leu-(Dmb)Gly-OH, a more reliable choice for preventing backbone-related side reactions without introducing the risk of lactone formation. researchgate.net Although coupling onto a Dmb-protected secondary amine can be sterically hindered, the use of pre-formed dipeptide building blocks effectively circumvents this issue, leading to improved reaction rates and higher yields compared to syntheses that could be compromised by Hmb-lactone formation. peptide.compeptide.com

Table 2: Comparison of Dmb and Hmb Protecting Groups in Peptide Synthesis

| Feature | Dmb (2,4-dimethoxybenzyl) | Hmb (2-hydroxy-4-methoxybenzyl) |

| Structure | Contains two methoxy (B1213986) groups on the benzyl ring. | Contains one hydroxyl and one methoxy group on the benzyl ring. |

| Primary Function | Backbone protection to prevent aggregation and side reactions like aspartimide formation. peptide.com | Backbone protection to prevent aggregation and assist in difficult couplings. peptide.compeptide.com |

| Side Reaction | Does not form cyclic lactones. researchgate.netpeptide.com | Can form a cyclic lactone during activation, reducing coupling yield. peptide.compeptide.com |

| Coupling | Direct coupling to a Dmb-amine can be sterically hindered; often used as dipeptides to overcome this. nih.govresearchgate.net | The 2-hydroxy group can facilitate coupling via an O→N acyl shift mechanism. peptide.com |

Applications of Fmoc Dmb Leu Oh in Advanced Peptide Synthesis

Synthesis of Hydrophobic and Aggregation-Prone Peptides

The primary application of Fmoc-(Dmb)Leu-OH is in overcoming the synthetic challenges posed by "difficult sequences," particularly those rich in hydrophobic residues or prone to aggregation. nih.gov During SPPS, as the peptide chain elongates, it can fold into stable secondary structures on the solid support resin. This process, known as aggregation, can physically block the N-terminus of the growing peptide, preventing it from reacting with the next activated amino acid. This leads to incomplete reactions, the formation of deletion sequences, and ultimately, low yields and purities. researchgate.net The Dmb group on the leucine (B10760876) residue acts as a temporary steric shield, preventing the inter-chain hydrogen bonds that initiate aggregation. smolecule.compeptide.com This protection is removed during the final trifluoroacetic acid (TFA) cleavage step, regenerating the native peptide backbone. sigmaaldrich.com

While specific case studies detailing this compound are often proprietary, the principle is well-documented through the use of analogous Dmb-dipeptides, such as Fmoc-Ala-(Dmb)Gly-OH and Fmoc-Leu-(Dmb)Gly-OH. These compounds operate on the identical principle of backbone protection.

A notable example is the synthesis of peptides containing the Asp-Gly (DG) motif, which is notoriously prone to forming an aspartimide side-product. csic.es In a study synthesizing an analogue of Leu-enkephalin (H-Tyr-Asp-Gly-Phe-Leu-NH₂), the introduction of the Gly residue using a Dmb-protected building block was investigated to prevent this side reaction. The HPLC analysis of the crude product showed a significant reduction in side products compared to the standard synthesis using Fmoc-Gly-OH. csic.es

Similarly, the synthesis of amyloidogenic peptides, such as those related to Amyloid-β, represents a significant challenge due to extreme aggregation. peptide.com The insertion of Dmb-protected amino acids at strategic locations within the hydrophobic C-terminal segment has been shown to be an effective strategy to disrupt this aggregation and enable successful synthesis. peptide.comunimelb.edu.au For sequences rich in Gly-Gly motifs, found in proteins like nucleolin, the incorporation of Fmoc-Gly-(Dmb)Gly-OH was found to be essential for obtaining the desired product. sigmaaldrich.com The strategic placement of a Dmb-protected residue every six to seven amino acids is a recommended guideline for effectively disrupting aggregation in long, hydrophobic sequences. peptide.com

The following table illustrates the conceptual improvement in purity when using a Dmb-protected amino acid for a difficult sequence, based on findings from comparative syntheses like the Leu-enkephalin analogue. csic.es

| Synthesis Strategy | Primary Component in Crude Product | Key Impurities | Relative Purity of Target Peptide |

|---|---|---|---|

| Standard Fmoc Amino Acid | Mixture of target peptide and side products | Deletion sequences, aspartimide-related products, piperidide adducts | Low to Moderate |

| Fmoc-(Dmb)Xaa-OH Building Block | Target Peptide | Significantly reduced side products | High |

Case Studies in Difficult Sequence Elongation with this compound

Development of Modified Peptides and Peptidomimetics

The utility of this compound extends beyond linear synthesis into the creation of complex modified peptides and peptidomimetics, where structural integrity and synthetic accessibility are paramount.

This compound is designed for site-specific incorporation within a peptide sequence during standard automated SPPS. smolecule.com Researchers can strategically place a Dmb-protected leucine at a position immediately preceding a known hydrophobic or aggregation-prone segment. This targeted placement acts as a "breaker" element, disrupting the formation of secondary structures exactly where they are most likely to occur. peptide.comsigmaaldrich.com This method is a key part of a broader strategy that includes other "difficult sequence" solutions like pseudoproline dipeptides. sigmaaldrich.comresearchgate.net The ability to precisely modify the peptide backbone at a specific leucine residue provides a powerful tool for controlling the peptide's conformational behavior on the resin support.

Peptide libraries are essential tools in drug discovery for screening vast numbers of compounds to identify potential therapeutic leads. The success of a library synthesis depends on the reliable and high-fidelity production of thousands of different peptide sequences. Aggregation-prone sequences are a major cause of failure, leading to a bias in the library where "easy" sequences are overrepresented and potentially valuable "difficult" sequences are missing.

The incorporation of this compound and other Dmb-protected building blocks enhances the synthetic feasibility of these libraries. chemimpex.comchemimpex.com By mitigating aggregation issues across a wide range of sequences, these reagents increase the probability of successfully synthesizing each target peptide. This results in the creation of more diverse and higher-quality peptide libraries, improving the efficiency of screening for potential drug candidates. chemimpex.com For instance, Dmb-dipeptides have been successfully used in the synthesis of complex libraries, such as those of ubiquitin variants, to ensure the successful assembly of the full-length protein constructs. researchgate.net

Site-Specific Incorporation of Dmb-Leu Residues

Specific Applications in Peptide Drug Candidate Synthesis Research

The robust performance of Dmb-protected amino acids in overcoming synthetic hurdles has made them valuable in the research and development of peptide-based drug candidates. Many therapeutic peptides, due to their length and specific sequences, are prone to the very aggregation and side-reaction issues that this compound is designed to solve.

For example, patents related to the synthesis of GLP-1 receptor agonists like Semaglutide, a major therapeutic peptide for diabetes and weight management, describe the use of Dmb-dipeptides as a strategy to suppress aggregation during SPPS. google.com Another example is Bivalirudin, a synthetic anticoagulant peptide. Its synthesis is complicated by a poly-glycine segment, and the use of Dmb-Gly building blocks has been proposed as a method to improve synthetic efficiency, although cost at a large scale can be a consideration. google.com Furthermore, Dmb-protected building blocks have been used to successfully synthesize scorpion toxin II variants, which are important models for studying aspartimide formation, a common degradation pathway for peptide drugs containing Asp-Gly or Asp-Ser sequences. acs.org These applications underscore the importance of this compound and related reagents in advancing the pipeline of therapeutic peptides from the laboratory to clinical investigation. chemimpex.com

Methodologies for Therapeutic Peptide Development

The development of peptide-based therapeutics often involves the synthesis of long and complex sequences that are prone to aggregation. This compound is a key reagent in methodologies aimed at overcoming these synthetic challenges. Its incorporation into a peptide sequence disrupts the intermolecular hydrogen bonding that leads to the formation of insoluble aggregates, thereby enhancing the efficiency of the synthesis. peptide.commerckmillipore.com This allows for the successful synthesis of therapeutic peptides that would otherwise be difficult to obtain in high purity and yield. chemimpex.comchemimpex.com

The use of Dmb-protected amino acids, such as this compound, is a strategic approach to improving the synthesis of hydrophobic and aggregation-prone peptides. peptide.com Research has shown that related Dmb-containing dipeptides can significantly enhance the synthesis of challenging sequences, resulting in better and more predictable acylation and deprotection kinetics, enhanced reaction rates, and improved yields of crude products. merckmillipore.comacs.org For instance, the synthesis of the A-chain of human insulin-like peptide 5 (INSL5), a notoriously difficult sequence, was significantly improved by the incorporation of the related compound Fmoc-(Dmb)Gly-OH, which led to a crude peptide with an excellent HPLC profile. nih.gov This highlights the general effectiveness of the Dmb-protection strategy in the development of therapeutic peptides.

| Methodology | Key Feature | Advantage | Relevant Compound |

|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) with Backbone Protection | Incorporation of Dmb-protected amino acids into the peptide chain. | Prevents aggregation, improves solubility, and increases yield and purity of the final peptide. peptide.comub.edu | This compound |

| Synthesis of Hydrophobic and Aggregation-Prone Peptides | Use of bulky Dmb group to disrupt intermolecular hydrogen bonding. | Enables the synthesis of "difficult sequences" that are common in therapeutic peptides. peptide.comnih.gov | This compound |

| Synthesis of Peptides Prone to Aspartimide Formation | Protection of the amide backbone nitrogen. | Minimizes the formation of aspartimide side products, particularly in sequences containing Asp-Gly motifs. ub.edu | Fmoc-(Dmb)Gly-OH |

Strategies for Cancer Treatment Research through Targeted Peptide Design

In the realm of oncology, peptide-based drugs are being explored for their potential to selectively target cancer cells, which could lead to therapies with improved efficacy and reduced side effects. chemimpex.com The synthesis of these targeted peptides is a critical step in their development, and this compound plays a valuable role in this process. chemimpex.comchemimpex.com Its ability to facilitate the synthesis of complex peptide sequences enables researchers to design and create novel peptides that can bind to specific receptors on cancer cells. chemimpex.com

The use of Dmb-protected amino acids is a key strategy in the synthesis of antigenic peptides for cancer vaccines. For example, in the development of a nanovaccine for pancreatic cancer, the related compound Fmoc-(Dmb)Gly-OH was used to synthesize peptide components, minimizing the formation of undesirable side products. ub.edu This demonstrates the importance of Dmb-protection in producing high-purity peptides for cancer immunotherapy research. The principles of this application can be extended to the use of this compound for the synthesis of leucine-containing antigenic peptides.

Utility in Bioconjugation Research

Bioconjugation, the process of linking biomolecules, is a fundamental technique in the development of advanced biomedical tools. Peptides synthesized using this compound can be valuable components in bioconjugation research. chemimpex.com The ability to produce pure, full-length peptides, even those with difficult sequences, is a prerequisite for their successful conjugation to other molecules such as drugs, imaging agents, or delivery vehicles. chemimpex.comchemimpex.com

Facilitating Attachment of Biomolecules to Peptides

The primary role of this compound in this context is to ensure the successful synthesis of the peptide component. Once the peptide has been synthesized and purified, it can be conjugated to other biomolecules through various chemical ligation techniques. The enhanced purity and yield of peptides synthesized with the aid of this compound contribute to more efficient and reliable conjugation reactions. chemimpex.com

Design Principles for Drug Delivery Systems and Diagnostic Tools

This compound is instrumental in the design and synthesis of peptides for drug delivery systems and diagnostic tools. chemimpex.com By enabling the creation of custom peptide sequences, researchers can develop peptides with specific properties, such as the ability to target particular cells or tissues. These peptides can then be conjugated to drug molecules to create targeted drug delivery systems, or to fluorescent dyes or other labels to create diagnostic probes. chemimpex.com The robust synthesis facilitated by this compound is a key enabling technology for these applications. chemimpex.com

Contributions to Protein Engineering Research

Protein engineering aims to design new proteins or modify existing ones to enhance their properties or create novel functions. Peptides synthesized with this compound can serve as valuable tools in this field, particularly for probing protein interactions. chemimpex.comchemimpex.com

Probing Protein Interactions with Modified Peptide Scaffolds

By incorporating this compound into a peptide sequence, researchers can synthesize modified peptide scaffolds that can be used to study protein-protein interactions. chemimpex.comchemimpex.com These synthetic peptides can mimic or disrupt natural protein interactions, providing insights into protein function and cellular signaling pathways. The ability to synthesize "difficult" or modified peptide sequences with high purity is crucial for the reliability of such studies. chemimpex.comnih.gov Interaction studies involving peptides synthesized from this compound often focus on their binding affinities and biological activities, which can be evaluated using techniques like surface plasmon resonance. chemimpex.com

| Property | Description | Application |

|---|---|---|

| Molecular Formula | C30H33NO6 | Chemical Synthesis |

| Molecular Weight | 503.6 g/mol | Chemical Synthesis |

| Appearance | White to off-white powder | Laboratory Reagent |

| Purity | ≥ 98% (HPLC) | High-Purity Peptide Synthesis |

| Primary Function | Backbone protection in SPPS | Overcoming peptide aggregation |

Role of Fmoc Dmb Leu Oh in Peptidomimetics and Drug Discovery Research

Design Principles for Peptidomimetics Incorporating Dmb-Protected Structures

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. The incorporation of Dmb-protected residues like Fmoc-(Dmb)Leu-OH is a key strategy in peptidomimetic design, leveraging specific principles to control molecular behavior.

A primary goal in peptidomimetic design is to create a molecule that adopts a specific three-dimensional shape, or conformation, that is recognized by a biological target (e.g., a receptor or enzyme). The introduction of an N-alkyl group, such as the Dmb moiety, imparts significant conformational constraints on the peptide backbone. nih.gov By replacing the amide hydrogen, the Dmb group eliminates a potential hydrogen bond donor and introduces steric bulk, which restricts the rotational freedom around adjacent peptide bonds. nih.govrsc.org

While the Dmb group is often employed during synthesis to disrupt undesirable secondary structures like β-sheets that lead to aggregation, this structure-breaking capability can be harnessed to guide the final conformation. rsc.orgresearchgate.net In some applications, the Dmb group is removed during final cleavage to yield the native peptide sequence, having served its purpose of preventing misfolding and aggregation during assembly. peptide.com In true peptidomimetic design, however, the N-alkylation is often retained in the final molecule. This permanent modification can lock the peptide into a more rigid and defined conformation that mimics the bioactive state, potentially leading to higher binding affinity and selectivity for its target. nih.govnih.gov The restriction of conformational flexibility reduces the entropic penalty of binding, thereby enhancing potency. nih.gov

The Dmb group fundamentally alters the physicochemical properties of the peptide backbone. The most significant change is the modification of hydrogen bonding capability. The amide proton, a crucial hydrogen bond donor that drives the formation of secondary structures and intermolecular aggregation, is replaced by the Dmb group. nih.govpeptide.com This masking of the amide's hydrogen-bonding potential is the primary reason for the dramatically increased solubility of peptides containing this modification. rsc.orgresearchgate.net

Furthermore, the 2,4-dimethoxybenzyl moiety itself introduces new characteristics. The two electron-donating methoxy (B1213986) groups and the aromatic ring alter the local polarity of the peptide backbone. ub.edu While the ability to donate a hydrogen bond is lost, the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, offering alternative interaction points. bachem.com This modulation of polarity and hydrogen bonding is critical not only for preventing aggregation during synthesis but also for improving the solubility and pharmacokinetic profile of a final drug candidate.

Table 1: Properties and Applications of Dmb-Modified Building Blocks in Peptide Synthesis This interactive table summarizes the key features of using Dmb-protected amino acids.

| Feature | Description | Impact on Peptide Properties | Reference |

|---|---|---|---|

| Structure Disruption | The bulky Dmb group on the amide nitrogen prevents the formation of intermolecular hydrogen bonds that cause aggregation. | Increases solubility; improves synthesis yield and purity of "difficult" or hydrophobic sequences. | rsc.orgresearchgate.netpeptide.com |

| Backbone Protection | Acts as a reversible, acid-labile protecting group for the peptide backbone amide. | Prevents side reactions such as aspartimide formation, particularly in Asp-Gly sequences. | peptide.combachem.com |

| Conformational Constraint | N-alkylation restricts torsional angles of the peptide backbone, leading to a more rigid structure. | Can lock the peptide into a bioactive conformation, enhancing receptor affinity and selectivity. | nih.govnih.gov |

| Polarity Modification | Replaces an N-H donor with a bulky, aromatic group containing two ether oxygens (H-bond acceptors). | Enhances solubility and modulates the overall physicochemical profile of the peptide. | researchgate.netub.edu |

Mimicking Natural Peptide Conformations for Bioactivity

Impact on Metabolic Stability and Protease Resistance of Peptide Analogs

A major hurdle for the therapeutic use of natural peptides is their rapid degradation by proteases in the body. nih.govnih.gov Peptidomimetic strategies are therefore heavily focused on enhancing metabolic stability. The incorporation of a Dmb group is a powerful method to increase resistance to enzymatic cleavage. nih.gov

N-alkylation of the peptide backbone provides steric hindrance that blocks the active site of proteases, preventing them from binding to and hydrolyzing the adjacent peptide bonds. nih.govrsc.org Studies on N-methylated peptides—a less bulky form of N-alkylation—have demonstrated a dramatic increase in peptide half-life, in some cases from minutes to several hours. nih.gov The much larger Dmb group provides an even more significant steric shield. Research has shown that for N-alkylated peptides, proteolysis occurs only at the remaining unmodified sites, effectively protecting the modified regions from degradation. rsc.org This targeted stabilization can be used to protect the most vulnerable sites within a peptide sequence, significantly extending its circulatory half-life and therapeutic window.

Table 2: Research Findings on N-Alkylation and Protease Resistance This table presents findings from studies on N-alkylated peptides, demonstrating the principle of enhanced stability.

| Peptide/Modification | Protease Studied | Finding | Significance | Reference |

|---|---|---|---|---|

| Somatostatin Analog | General Proteolysis | Multiple N-methylations increased the half-life fivefold (from 15.5 to 74 minutes). | Demonstrates that N-alkylation significantly enhances enzymatic stability while retaining bioactivity. | rsc.org |

| Endothelin Receptor Antagonist | Rat Intestinal Perfusate | N-methylation of a single Ile-Ile bond increased the half-life from 10.6 minutes to 538 minutes. | Shows that even a single, strategically placed N-alkylation can dramatically improve metabolic stability. | nih.gov |

| Alanine-based Pentapeptides | Elastase | Introduction of N-alkyl groups (methyl, ethyl, etc.) blocked cleavage at modified sites and altered the site of proteolysis to the unmodified C-terminus. | Confirms that N-alkylation provides site-specific protection against protease action. | rsc.org |

Development of Novel Therapeutic Modalities

The unique properties conferred by the Dmb group make building blocks like this compound instrumental in the development of new peptide-based therapies.

The synthesis of complex or hydrophobic peptides, which are common among therapeutic candidates, is often plagued by aggregation, leading to low yields and purity. The use of Dmb-amino acids or dipeptides is a key strategy for the successful manufacture of such peptide Active Pharmaceutical Ingredients (APIs). For instance, the synthesis of intrinsically aggregating glucagon-like peptides (GLPs), such as the antidiabetic drug semaglutide, can be improved by incorporating N-alkylated dipeptides to suppress aggregation. google.com By enabling the efficient and high-purity synthesis of previously intractable peptide sequences, Dmb-containing building blocks make the development and commercial-scale production of these drug candidates feasible. researchgate.net

Structure-activity relationship (SAR) studies are fundamental to drug discovery, involving the systematic modification of a lead compound to determine which structural features are essential for its biological activity. rsc.orgnih.gov The incorporation of a Dmb group is a valuable technique in SAR studies of peptides.

By systematically replacing native amino acids with their Dmb-modified counterparts (a "Dmb scan"), researchers can probe the functional role of each backbone amide proton. rsc.orgrsc.org If replacing a specific residue's amide proton with a Dmb group abolishes activity, it suggests that the hydrogen bond donor at that position is critical for target binding or maintaining the correct conformation. Conversely, if the modification is tolerated or enhances activity, it indicates that the site is amenable to substitution, perhaps for improving stability or solubility. rsc.org This method provides crucial insights into the peptide's pharmacophore, guiding the rational design of second-generation drug candidates with optimized efficacy, stability, and pharmacokinetic properties. rsc.orgnih.gov

Peptide-Based Drug Candidates for Enhanced Efficacy

Screening and Optimization in Drug Discovery Pipelines

The development of novel therapeutics frequently relies on the identification of lead molecules from vast chemical libraries. Peptides and their mimetics are a significant class of therapeutic candidates due to their high specificity and biological activity. The chemical compound this compound, a derivative of the amino acid leucine (B10760876), plays a specialized and critical role in the synthesis of these molecules, particularly within the screening and optimization phases of drug discovery. Its unique structure, featuring a temporary N-(2,4-dimethoxybenzyl) (Dmb) group on the backbone nitrogen of leucine, provides a strategic advantage in overcoming common challenges in peptide synthesis, thereby facilitating the creation of complex peptide libraries and the refinement of lead compounds.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of millions of compounds for biological activity against a specific target. drugtargetreview.comnih.gov The foundation of a successful HTS campaign is a high-quality, structurally diverse library of compounds. This compound is an instrumental building block in the construction of diverse peptide libraries, primarily through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). chemimpex.comnih.gov

The primary challenge in synthesizing large, complex peptide libraries is the tendency of growing peptide chains to aggregate on the solid support. This aggregation, driven by intermolecular hydrogen bonding, can lead to incomplete reactions, resulting in low yields and a high proportion of failed or truncated sequences, which compromises the quality and diversity of the library. The N-Dmb group of this compound acts as a temporary "backbone protection" strategy. researchgate.net By introducing a bulky substituent on the backbone amide nitrogen, it physically disrupts the secondary structures that lead to aggregation. drugtargetreview.com This ensures more efficient and complete coupling and deprotection steps, leading to higher fidelity in the synthesis of each unique peptide in the library. chemimpex.com

The creation of these libraries often employs a "split-and-pool" synthesis methodology, where resin beads are divided into separate reaction vessels for the coupling of a single amino acid, and then pooled back together before the next round of coupling. This process allows for the generation of millions of unique peptide sequences, with each bead carrying a single compound type. The favorable properties of this compound, such as enhanced solubility and prevention of aggregation, make it a valuable component for incorporation into these complex synthesis protocols, allowing for the creation of libraries that include challenging or hydrophobic sequences that would otherwise be difficult to produce. chemimpex.comnih.gov

Table 1: Illustrative Design of a Combinatorial Peptide Sub-Library Incorporating (Dmb)Leu

This table represents a hypothetical design for a focused peptide library targeting a protein-protein interaction. The inclusion of (Dmb)Leu at a specific position (X3) is intended to explore the structural and functional impact of backbone modification in a targeted manner, while also facilitating the synthesis of the hydrophobic sequences.

| Position | Amino Acid Diversity | Rationale |

| X1 | Tyr, Trp, Phe | Aromatic residues to probe key binding pockets. |

| X2 | Ala, Val, Ile | Small aliphatic residues to explore size constraints. |

| X3 | (Dmb)Leu | Introduction of a backbone-protected, bulky aliphatic residue to disrupt aggregation and introduce conformational constraints. |

| X4 | Arg, Lys | Positively charged residues to interact with acidic patches on the target protein. |

| X5 | Pro, Ser | Introduction of a turn-inducing residue or a polar, non-charged residue. |

This table is for illustrative purposes to demonstrate library design principles.

Once an initial "hit" or a moderately active peptide is identified from a primary screen, the next critical phase is lead optimization. This process involves systematically modifying the peptide's structure to enhance its desired properties, such as binding affinity, selectivity, and metabolic stability. nih.govresearchgate.net this compound serves as a key reagent in this optimization process through its use in peptide scanning techniques. nih.govnih.gov

One such technique is a positional scan, where each amino acid in the lead peptide sequence is systematically replaced by (Dmb)Leu. researchgate.net This "N-Dmb-Leu scan" provides crucial structure-activity relationship (SAR) data by revealing:

Key Residue Identification : A significant drop in activity upon substitution indicates that the original amino acid's side chain was critical for the interaction.

Backbone Conformation : An increase in activity may suggest that the conformational constraint imposed by the Dmb group pre-organizes the peptide into a more favorable binding conformation. researchgate.net

Improved Pharmacokinetics : N-alkylation, such as the introduction of the Dmb group, can protect the adjacent peptide bond from cleavage by proteases, thereby enhancing the metabolic stability and in vivo half-life of the peptide.

By analyzing the results of such systematic modifications, medicinal chemists can build a detailed understanding of the requirements for biological activity. This allows for the rational design of second-generation peptidomimetics with improved therapeutic potential. The Dmb group is cleaved during the final acid-mediated cleavage from the solid-phase resin, regenerating the natural peptide backbone unless a different synthetic strategy is employed to retain it for its stability-enhancing properties. nih.gov This dual utility—as both a synthesis-enhancing tool and a potential stability-improving modification—makes this compound a versatile asset in the drug discovery pipeline. drugtargetreview.com

Table 2: Hypothetical Research Findings from a Positional (Dmb)Leu Scan on a Lead Peptide

This table illustrates hypothetical data from a systematic substitution of each residue of a lead peptide ("Lead-Pep-01") with (Dmb)Leu to probe its effect on binding affinity to a target receptor.

| Peptide Variant | Sequence Modification | Binding Affinity (IC₅₀, nM) | Fold Change vs. Lead-Pep-01 | Interpretation |

| Lead-Pep-01 | Original: Tyr-Ala-Val -Arg-Ser | 150 | 1.0 | Baseline activity of the initial hit. |

| LP-Scan-1 | (Dmb)Leu -Ala-Val-Arg-Ser | 2500 | ↓ 16.7x | The N-terminal Tyr is critical for binding. |

| LP-Scan-2 | Tyr-(Dmb)Leu -Val-Arg-Ser | 180 | ↓ 1.2x | The Ala at position 2 is tolerant to substitution. |

| LP-Scan-3 | Tyr-Ala-(Dmb)Leu -Arg-Ser | 45 | ↑ 3.3x | The (Dmb)Leu modification at position 3 enhances binding, suggesting a favorable conformational effect. |

| LP-Scan-4 | Tyr-Ala-Val-(Dmb)Leu -Ser | 1200 | ↓ 8.0x | The Arg at position 4 is critical for binding, likely via its charged side chain. |

| LP-Scan-5 | Tyr-Ala-Val-Arg-(Dmb)Leu | 165 | ↓ 1.1x | The C-terminal Ser is tolerant to substitution. |

This table contains hypothetical data for illustrative purposes only, demonstrating how a systematic scan would yield structure-activity relationship insights.

Advanced Characterization and Analytical Methodologies in Research on Fmoc Dmb Leu Oh and Its Derivatives

Spectroscopic Analysis Techniques for Structural Elucidation of Intermediates and Products

Spectroscopic methods are fundamental in confirming the structure of intermediates and final products in peptide synthesis. ijsra.net These techniques provide detailed information at the atomic and molecular levels.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure and conformational dynamics of molecules in solution. ijsra.net In the context of Fmoc-(Dmb)Leu-OH and its derivatives, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide detailed atomic-level information about peptide folding and conformation. ijsra.netbiopharmaspec.com

For instance, 1H NMR can be used to confirm the presence of the Fmoc and Dmb groups through their characteristic proton signals. google.com The chemical shifts and coupling constants of the backbone and side-chain protons offer insights into the local conformation of the leucine (B10760876) residue and its neighboring amino acids. In a study on DMB-protected amino acids, 13C NMR was used to confirm the structure of the derivatives, showing characteristic peaks for the methyl groups and various carbon atoms within the molecule. csic.es

Conformational analysis of peptides containing Dmb-protected residues is crucial as the Dmb group is introduced to disrupt secondary structure formation that can lead to aggregation. rsc.org NMR studies can verify that the peptide chain adopts a more random coil or flexible conformation in solution, which is desirable during synthesis. rsc.org Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to measure through-space proximities between protons, providing critical distance restraints for calculating the three-dimensional structure of the synthesized peptides.

Mass spectrometry (MS) is an indispensable tool in peptide research for the rapid and accurate determination of molecular weights, confirming the identity of synthesized peptides and monitoring the progress of reactions. ijsra.netupf.edu Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used. ijsra.netejbiotechnology.info

During solid-phase peptide synthesis utilizing this compound, MS is employed at various stages. It can be used to verify the successful coupling of the this compound unit to the growing peptide chain and to confirm the complete removal of the Fmoc group in deprotection steps. upf.edu After the synthesis is complete and the peptide is cleaved from the resin, MS is used to determine the molecular weight of the crude product, allowing for confirmation of the target peptide and identification of any deletion sequences or other impurities. upf.edumdpi.com

For example, in the synthesis of a peptide, an analytical test cleavage can be performed, and the resulting product analyzed by ESI-MS to confirm the presence of a single product with the correct mass corresponding to the target peptide with the backbone protection still attached. rsc.org Tandem mass spectrometry (MS/MS) can further be used to sequence the peptide, providing ultimate confirmation of its primary structure. biopharmaspec.com

| Technique | Application in this compound Research | Information Obtained |

| 1D & 2D NMR | Conformational analysis of Dmb-containing peptides. | Atomic-level structural information, peptide folding dynamics. ijsra.netbiopharmaspec.com |

| ESI-MS | Reaction monitoring, product confirmation. | Molecular weight of intermediates and final products. ijsra.net |

| MALDI-TOF MS | Analysis of crude and purified peptide products. | Molecular mass confirmation. ejbiotechnology.info |

| Tandem MS (MS/MS) | Peptide sequencing. | Confirmation of primary amino acid sequence. biopharmaspec.com |

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides and proteins in solution. nih.gov It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. nih.gov The resulting CD spectrum in the far-UV region (typically 190-250 nm) provides characteristic signatures for different secondary structural elements like α-helices, β-sheets, and random coils. ejbiotechnology.infonih.gov

In research involving peptides synthesized with this compound, CD spectroscopy is crucial for assessing the conformational consequences of incorporating the Dmb group. The primary purpose of the Dmb group is to disrupt the formation of ordered secondary structures like β-sheets, which are often responsible for peptide aggregation during synthesis. rsc.org

After a peptide containing a Dmb-leucine residue is synthesized and purified, its CD spectrum can be recorded. A spectrum characteristic of a random coil conformation would indicate that the Dmb group is effectively preventing the peptide from adopting a defined secondary structure in solution. rsc.org This is often the desired outcome for improving solubility and handling. rsc.org Conversely, if the final peptide, after removal of the Dmb group, is expected to adopt a specific conformation (e.g., an α-helix), CD spectroscopy can be used to verify that the desired folding occurs upon deprotection. 5z.com

It is important to note that the presence of aromatic residues can complicate the interpretation of CD spectra. nih.gov Furthermore, for peptides that form fibrils, artifacts can arise from the anisotropic nature of the sample. nih.gov

| Secondary Structure | Characteristic CD Spectral Features |

| α-helix | Negative bands around 222 nm and 208 nm, positive band around 192 nm. 5z.com |

| β-sheet | Negative band around 216 nm, positive band around 195 nm. nih.gov |

| Random Coil | Strong negative band around 200 nm. rsc.org |

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Chromatographic Methods for Purity and Yield Determination in Research Contexts

Chromatographic techniques are essential for the purification of synthetic peptides and the assessment of their purity. ijsra.net

High-Performance Liquid Chromatography (HPLC) is the cornerstone for both the analysis and purification of synthetic peptides. ijsra.netupf.edu Reversed-phase HPLC (RP-HPLC) is the most common mode used, where peptides are separated based on their hydrophobicity. upf.edu